molecular formula C9H17BrO2 B13994218 Propan-2-yl 2-bromohexanoate CAS No. 5445-21-6

Propan-2-yl 2-bromohexanoate

Cat. No.: B13994218
CAS No.: 5445-21-6
M. Wt: 237.13 g/mol
InChI Key: VJVQVUOTLKQHCD-UHFFFAOYSA-N
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Description

. This compound is a brominated ester, which means it contains a bromine atom and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-bromohexanoate can be synthesized through the esterification of 2-bromohexanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-bromohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-bromohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propan-2-yl 2-bromohexanoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new bonds with different nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-bromohexanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

5445-21-6

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

propan-2-yl 2-bromohexanoate

InChI

InChI=1S/C9H17BrO2/c1-4-5-6-8(10)9(11)12-7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

VJVQVUOTLKQHCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC(C)C)Br

Origin of Product

United States

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